2,5-Diazoacetylthiophene

Description

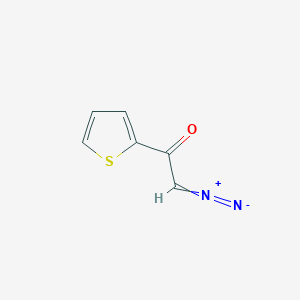

2,5-Diazoacetylthiophene is a heterocyclic compound featuring a thiophene ring substituted with diazoacetyl groups at the 2- and 5-positions. The diazoacetyl functional group (–N₂COCH₃) introduces unique reactivity, including photolytic and thermal decomposition pathways, which make it valuable in synthetic chemistry for applications such as crosslinking agents, photoaffinity labeling, and polymer synthesis .

Properties

Molecular Formula |

C6H4N2OS |

|---|---|

Molecular Weight |

152.18 g/mol |

IUPAC Name |

2-diazo-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C6H4N2OS/c7-8-4-5(9)6-2-1-3-10-6/h1-4H |

InChI Key |

OCKWSISBKGKOLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-Diazoacetylthiophene typically involves the reaction of thiophene with diazoacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

2,5-Diazoacetylthiophene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the diazo group to an amine group, resulting in the formation of 2-(aminoacetyl)thiophene.

Substitution: The diazo group can participate in substitution reactions with nucleophiles, leading to the formation of various substituted thiophene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Diazoacetylthiophene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and other advanced materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Diazoacetylthiophene involves the reactivity of the diazo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, the compound may interact with cellular components, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 2,5-Diazoacetylthiophene and structurally related thiophene derivatives, based on available data from NIST and related sources:

Key Findings:

- Reactivity : Unlike alkyl-substituted thiophenes, this compound’s diazo groups enable [2+1] cycloadditions and carbene generation under UV light, which are absent in analogs like 2,5-diethylthiophene .

- Stability : Alkyl-substituted thiophenes (e.g., diethyl or dibutyl derivatives) exhibit higher thermal stability, whereas diazoacetyl groups render this compound prone to decomposition above 60°C .

- Solubility : The polar diazoacetyl groups improve solubility in polar aprotic solvents (e.g., DMSO), contrasting with the hydrophobic nature of alkylated analogs .

Research Implications and Gaps

- Synthetic Utility : The diazo functionality of this compound offers advantages in click chemistry and bioconjugation, but its instability requires careful handling .

- Data Limitations : Experimental data on its spectroscopic profiles (e.g., NMR, MS) and exact melting points are sparse compared to well-documented analogs like 2,5-diethylthiophene .

- Industrial Relevance : While alkylated thiophenes dominate material science applications, this compound’s niche uses in photoresists and bioactive probes warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.